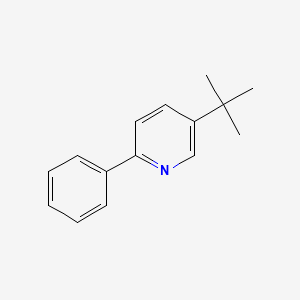
5-(tert-Butyl)-2-phenylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(tert-Butyl)-2-phenylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. The tert-butyl group and phenyl group attached to the pyridine ring confer unique chemical properties to this compound, making it of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl)-2-phenylpyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromopyridine and tert-butylbenzene.
Grignard Reaction: A Grignard reagent is prepared by reacting tert-butylbenzene with magnesium in the presence of anhydrous ether. This forms tert-butylmagnesium bromide.
Coupling Reaction: The Grignard reagent is then reacted with 2-bromopyridine under controlled conditions to form this compound. This reaction typically requires a catalyst such as palladium and is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:
Flow Chemistry: Continuous flow reactors can be used to optimize reaction conditions and improve yield.
Catalytic Processes: Advanced catalytic systems, including heterogeneous catalysts, can enhance reaction efficiency and selectivity.
化学反应分析
Types of Reactions
5-(tert-Butyl)-2-phenylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted phenylpyridines.
科学研究应用
5-(tert-Butyl)-2-phenylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of pyridine derivatives with biological targets.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-(tert-Butyl)-2-phenylpyridine involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways: It may modulate signaling pathways, leading to changes in cellular processes such as gene expression, metabolism, and cell proliferation.
相似化合物的比较
Similar Compounds
2-Phenylpyridine: Lacks the tert-butyl group, resulting in different chemical properties and reactivity.
5-tert-Butyl-2-hydroxy-1,3-phenylene-bis(phenylmethanone): Contains additional functional groups, leading to distinct applications and reactivity.
Uniqueness
5-(tert-Butyl)-2-phenylpyridine is unique due to the presence of both the tert-butyl and phenyl groups, which confer specific steric and electronic effects. These effects influence its reactivity and interactions with other molecules, making it valuable in various research and industrial applications.
属性
分子式 |
C15H17N |
|---|---|
分子量 |
211.30 g/mol |
IUPAC 名称 |
5-tert-butyl-2-phenylpyridine |
InChI |
InChI=1S/C15H17N/c1-15(2,3)13-9-10-14(16-11-13)12-7-5-4-6-8-12/h4-11H,1-3H3 |
InChI 键 |
NVWKNAHSBCFIJJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CN=C(C=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


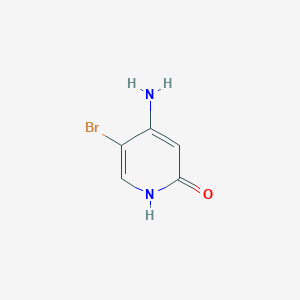
![2,8-Dimethyl-4h-benzo[d][1,3]oxazin-4-one](/img/structure/B13671183.png)
![(5e)-5-(Quinolin-6-Ylmethylidene)-2-[(Thiophen-2-Ylmethyl)amino]-1,3-Thiazol-4(5h)-One](/img/structure/B13671187.png)

![1-(Pyrrolo[1,2-b]pyridazin-6-yl)ethanone](/img/structure/B13671202.png)
![9,9-Dimethyl-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13671208.png)
![Ethyl 4,6-Dichloro-1H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B13671210.png)
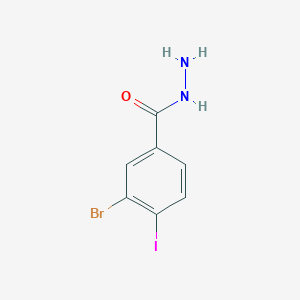
![3-Chloro-4-iodobenzo[d]isoxazole](/img/structure/B13671224.png)
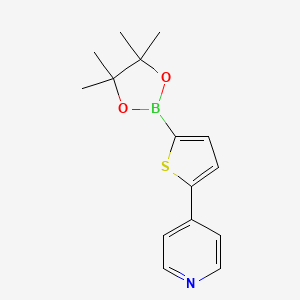
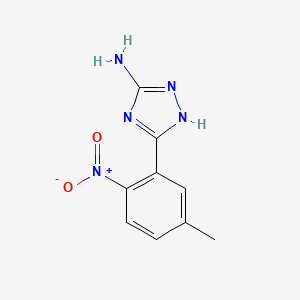
![7-Methoxypyrazolo[1,5-A]pyridine](/img/structure/B13671244.png)


